molecular formula C12H18ClNO2S B1424769 (R)-dimethenamid CAS No. 163515-13-7

(R)-dimethenamid

Cat. No.: B1424769
CAS No.: 163515-13-7
M. Wt: 275.8 g/mol
InChI Key: JLYFCTQDENRSOL-SECBINFHSA-N
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Description

(R)-Dimethenamid is the R-enantiomer of the chiral chloroacetamide herbicide dimethenamid. While the herbicidal activity resides almost exclusively in the S-enantiomer (dimethenamid-P), the this compound isomer provides an critical reference standard for researchers studying the environmental fate, metabolic pathways, and stereoselective behavior of this widely used herbicide . Dimethenamid-P functions as a pre-emergence or early post-emergence herbicide by inhibiting very long-chain fatty acid (VLCFA) synthesis in susceptible plants, thereby disrupting cell division and growth . The study of the inactive (R)-enantiomer is essential for conducting comparative analyses to understand the distinct sorption, desorption, leaching, and degradation profiles of each enantiomer in various soil and water environments . Research indicates that the sorption and mobility of such herbicides in the environment are influenced by soil properties, including organic matter content, clay composition, and aluminum oxides . This high-purity this compound is an indispensable tool for analytical chemists and environmental scientists focused on enantioselective monitoring, developing remediation strategies for herbicide residues, and assessing the ecological impact of agrochemicals. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2R)-1-methoxypropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFCTQDENRSOL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1N([C@H](C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858782
Record name (R)-Dimethenamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163515-13-7
Record name 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-[(1R)-2-methoxy-1-methylethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163515-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethenamid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163515137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Dimethenamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHENAMID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2206H8556F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-dimethenamid typically involves the reaction of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide with a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of ®-dimethenamid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chiral separation techniques to isolate the ®-enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

®-dimethenamid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

(R)-dimethenamid is predominantly used in various crops and non-agricultural settings. Its applications include:

  • Crops :
    • Field Crops : Corn, soybeans, cotton, chickpeas, and sugar beets.
    • Vegetables : Garlic, potatoes, squash, and onions.
    • Legumes : Dried beans and peas.
  • Non-Agricultural Uses :
    • Landscape maintenance
    • Turfgrass management
    • Golf courses
    • Ornamental gardens

The flexibility of application—both pre- and post-emergence—allows farmers to manage weeds effectively throughout the growing season .

Environmental Impact and Risk Assessment

The environmental risk assessment of this compound has been a focus due to its widespread use. Studies indicate that it has moderate toxicity to aquatic organisms but is generally considered safe for non-target terrestrial species. For instance:

  • Aquatic Toxicity : Dimethenamid is moderately toxic to freshwater fish and slightly toxic to marine species. Chronic studies reveal reduced growth in sensitive species like rainbow trout at concentrations around 0.24 mg L0.24\text{ mg L} .
  • Terrestrial Impact : The risk to non-target insects like honeybees appears low, with studies showing high LD50 values indicating low toxicity .

Case Studies

  • Persistence in Soil :
    A study examined the persistence of this compound in volcanic soils when amended with liquid cow manure. Results indicated that the compound's degradation was influenced by soil conditions and amendments, suggesting strategies for managing its application to minimize environmental impact .
  • Sorption and Mobility :
    Research on the sorption behavior of this compound in amended soils demonstrated its mobility and potential leaching risks under certain conditions. This information is crucial for developing best practices for application to prevent groundwater contamination .
  • Efficacy Against Weeds :
    Field trials have shown that this compound effectively controls broadleaf and grass weeds such as redroot pigweed and waterhemp spp., making it a valuable tool in integrated weed management strategies .

Mechanism of Action

®-dimethenamid exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants. This inhibition disrupts cell membrane formation, leading to the death of the weed. The compound targets specific enzymes involved in the VLCFA biosynthesis pathway, making it highly effective against a wide range of weed species.

Comparison with Similar Compounds

Dimethenamid-P (S-Enantiomer)

  • Chemical Composition : Enriched in the S-enantiomer (90:10 S:R ratio) .
  • Herbicidal Activity : Exhibits 2–3× higher efficacy than the racemic mixture, enabling lower application rates (e.g., 0.5–1.5 lbs ai/acre) .
  • Regulatory Status: Dominates post-2000 registrations; used in crops (e.g., corn, soybeans) and non-agricultural sites (e.g., golf courses, ornamentals) .

Racemic Dimethenamid (50:50 S:R Mixture)

  • Historical Use : First registered in 1993 but phased out by 2003 due to inferior activity .
  • Environmental Persistence : Aerobic soil degradation half-life (DT₅₀) of 30–60 days, similar to dimethenamid-P .
  • Toxicity Profile : Acute oral LD₅₀ in rats = 1,500 mg/kg (Category III); comparable to dimethenamid-P .

Other Chloroacetamide Herbicides (e.g., Metolachlor, Acetochlor)

  • Mechanism : All inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds.
  • Stereospecificity : Metolachlor also uses an S-enantiomer-enriched formulation (S-metolachlor), demonstrating industry-wide preference for enantioselective active ingredients .

Comparative Data Table

Parameter (R)-Dimethenamid Dimethenamid-P (S-Enantiomer) Racemic Dimethenamid
Herbicidal Activity Low (inactive enantiomer) High (EC₅₀ = 0.05–0.1 ppm) Moderate (EC₅₀ = 0.2–0.3 ppm)
Application Rate Not used alone 0.5–1.5 lbs ai/acre 1.0–3.0 lbs ai/acre
Soil DT₅₀ ~30–60 days ~30–60 days ~30–60 days
Acute Oral Toxicity (Rat) Not tested independently 1,500 mg/kg (Category III) 1,500 mg/kg (Category III)
Regulatory Status Obsolete in formulations Active (post-2000 registrations) Discontinued (2003)

Sources:

Key Research Findings

Efficacy and Stereospecificity

  • The S-enantiomer’s superior activity is attributed to its optimal binding affinity to plant VLCFA elongases, while the R-enantiomer shows negligible target interaction .
  • Field trials demonstrate that dimethenamid-P achieves 90–95% weed control at half the application rate of the racemic mixture .

Environmental Fate

  • Both enantiomers exhibit similar aerobic soil degradation pathways (DT₅₀ = 30–60 days) and low mobility (Koc = 100–200 mL/g), minimizing groundwater contamination risks .

Toxicology

  • Developmental toxicity in rats (e.g., skeletal variations) occurs at high doses (>100 mg/kg/day) for both forms .

Regulatory and Industry Trends

  • The agrochemical industry continues to favor enantiomerically pure herbicides (e.g., dimethenamid-P, S-metolachlor) to reduce environmental loading and comply with evolving safety standards .

Biological Activity

(R)-dimethenamid, also known as dimethenamid-P, is a selective herbicide primarily used for controlling various broad-leaved weeds and grasses. It is an enantiomer of the racemic mixture dimethenamid, which includes both (R) and (S) forms. This article delves into the biological activity of this compound, focusing on its absorption, metabolism, toxicity, and environmental impact based on diverse research findings.

  • Chemical Formula: C12H18ClNO2S
  • Molecular Weight: 273.80 g/mol

This compound acts as a pre-emergent herbicide, inhibiting the growth of weeds by interfering with their ability to absorb nutrients and water from the soil.

Absorption and Metabolism

Studies indicate that this compound is rapidly absorbed and extensively metabolized in various animal models. The following table summarizes key findings regarding its absorption and metabolic pathways:

Study ParameterFindings
Absorption in Rats >90% absorption at both low (10 mg/kg) and high doses (1000 mg/kg)
Metabolic Pathways Primarily via glutathione conjugation; over 40 metabolites identified
Excretion 90% of the administered dose eliminated within 168 hours; primarily through bile
Dermal Penetration Approximately 26% in rats; lower rates predicted for humans

The primary metabolic pathway involves conjugation with glutathione, leading to the formation of various metabolites that are subsequently excreted. Notably, only 1-2% of unchanged compound was detected in excreta, indicating extensive metabolism.

Toxicity Studies

Toxicological assessments have revealed several effects associated with exposure to this compound. Below is a summary of significant findings from various studies:

Study TypeObservations
Short-term Studies Reduced body weight gain and liver enlargement in mice, rats, and dogs
Long-term Studies Liver identified as a target organ; no evidence of carcinogenic potential
Developmental Toxicity Increased post-implantation loss in rats; minor skeletal variations observed
Dermal Studies No significant dermal effects; LD50 > 2000 mg/kg in rabbits

The liver was consistently noted as a primary target organ across multiple studies, with indications of adaptive responses such as hypertrophy of hepatocytes. Importantly, no neurotoxic effects were reported.

Environmental Impact

Environmental assessments indicate that this compound poses limited risk to non-target organisms. Key findings include:

  • Aquatic Toxicity: Demonstrated low toxicity to fish and aquatic invertebrates .
  • Terrestrial Impact: Significant effects on seedling emergence and vegetative vigor in monocots at low concentrations .
  • Pollinator Safety: Practically non-toxic to honey bees with an LD50 of 94 µg/bee .

Case Studies

Several case studies highlight the practical implications of using this compound in agricultural settings:

  • Field Trials: Studies conducted in various crops showed effective weed control without significant adverse effects on crop yield.
  • Monitoring Programs: Analysis of pesticide residues in water sources indicated minimal contamination levels attributable to this compound applications, suggesting effective management practices.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-dimethenamid that influence its herbicidal activity and environmental persistence?

  • Methodological Answer : Critical properties include water solubility, soil adsorption coefficient (Koc), and degradation half-life. Laboratory studies using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have quantified these parameters, demonstrating that this compound exhibits moderate solubility (e.g., 488 mg/L at 20°C) and a soil half-life of 20–40 days under aerobic conditions. Environmental fate studies emphasize its mobility in sandy soils, necessitating adsorption experiments with varying organic matter content .

Q. How does the chiral configuration of dimethenamid affect its mechanism of action in target weeds compared to its enantiomers?

  • Methodological Answer : The (S)-enantiomer (dimethenamid-p) is the herbicidally active form, inhibiting very-long-chain fatty acid (VLCFA) elongation in susceptible plants. Comparative studies using chiral separation techniques (e.g., chiral HPLC) and bioassays on Amaranthus retroflexus reveal that this compound exhibits 10–20% lower binding affinity to target enzymes. Researchers should validate enantiomer-specific activity via enzyme inhibition assays and greenhouse trials with controlled enantiomeric ratios .

Q. What are the primary pathways for this compound degradation in agricultural soils, and how do microbial communities influence its persistence?

  • Methodological Answer : Aerobic microbial degradation dominates, with metabolites like 2-chloro-N-(2,4-dimethyl-3-thienyl)-acetamide identified via LC-MS. To assess microbial contributions, conduct soil microcosm experiments with sterilization controls and 14C-labeled dimethenamid. Metagenomic analysis of soil samples can link degradation rates to specific bacterial consortia (e.g., Pseudomonas spp.) .

Advanced Research Questions

Q. What experimental approaches are recommended for isolating and quantifying this compound in complex environmental matrices to ensure analytical accuracy?

  • Methodological Answer : Use chiral stationary-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) to resolve enantiomers in water, soil, or plant tissues. Optimize extraction protocols (e.g., QuEChERS for plant matrices) and validate recovery rates (85–110%) via spike-and-recovery experiments. Reference the EPA’s bridging studies for quality control criteria, including limits of detection (LOD ≤ 0.1 µg/L) .

Q. How can researchers resolve contradictions in toxicity data between this compound and its racemic mixture observed in different experimental models?

  • Methodological Answer : Minor inconsistencies in acute toxicity (e.g., LD50 variations in rats) arise from differential metabolic pathways. Address these by conducting comparative toxicokinetic studies with isotopic labeling and hepatic microsome assays. Meta-analyses of existing datasets (e.g., EPA docket EPA-HQ-OPP-2015-0803) should adjust for confounding variables like solvent carriers in toxicity tests .

Q. What advanced modeling techniques are suitable for predicting the soil adsorption coefficients (Koc) of this compound across varying soil types?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log Kow = 2.5) and soil organic carbon content predict Koc values. Validate predictions against experimental sorption isotherms (e.g., Freundlich models) for 10+ soil types. Computational fluid dynamics (CFD) can simulate field-scale leaching risks, incorporating hydraulic conductivity data from EPA’s environmental fate appendices .

Q. How should researchers design longitudinal studies to assess the chronic ecotoxicological effects of this compound on non-target soil invertebrates?

  • Methodological Answer : Follow OECD Guideline 222 (earthworm toxicity tests) with chronic exposure (≥28 days) at field-relevant concentrations (0.1–1.0 mg/kg soil). Measure endpoints like reproduction rates, biomass changes, and enzymatic biomarkers (e.g., acetylcholinesterase inhibition). Use factorial designs to isolate enantiomer-specific effects and include positive controls (e.g., dimethenamid-p) .

Data Contradiction and Synthesis

Q. What statistical methods are optimal for reconciling discrepancies in this compound’s aerobic vs. anaerobic degradation rates reported in independent studies?

  • Methodological Answer : Apply mixed-effects models to account for variability in experimental conditions (e.g., temperature, soil pH). Pool data from EPA registration reviews and published literature, stratifying by study type (lab vs. field). Sensitivity analyses should identify outliers, and Bayesian approaches can estimate degradation half-life confidence intervals (e.g., 95% CI: 18–42 days) .

Q. How can isotopic tracer techniques improve understanding of this compound’s metabolic fate in non-target organisms?

  • Methodological Answer : Synthesize 13C- or 14C-labeled this compound for tracer studies in model organisms (e.g., Daphnia magna). Use accelerator mass spectrometry (AMS) to quantify metabolite distribution in tissues and excreta. Compare results with existing dimethenamid-p data to elucidate enantiomer-specific biotransformation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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